Spectroscopic Data Analysis of 2-(Trifluoromethoxy)aniline: A Technical Guide
Spectroscopic Data Analysis of 2-(Trifluoromethoxy)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 2-(Trifluoromethoxy)aniline, a versatile building block in the synthesis of pharmaceuticals and agrochemicals. Its unique trifluoromethoxy group significantly influences its chemical and physical properties, making a thorough understanding of its spectroscopic signature crucial for its application in research and development.[1] This document outlines the key spectroscopic data, detailed experimental protocols for data acquisition, and a logical framework for spectral interpretation.
Core Spectroscopic Data
The structural elucidation of 2-(Trifluoromethoxy)aniline is achieved through a combination of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). The quantitative data from these techniques are summarized below.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For 2-(Trifluoromethoxy)aniline, the key vibrational modes are associated with the amine (N-H), the aromatic ring (C-H and C=C), and the trifluoromethoxy group (C-F and C-O).
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3400 - 3500 | N-H Asymmetric Stretch | Medium |
| 3300 - 3400 | N-H Symmetric Stretch | Medium |
| 3000 - 3100 | Aromatic C-H Stretch | Medium |
| 1600 - 1650 | N-H Scissoring | Strong |
| 1450 - 1600 | Aromatic C=C Stretch | Medium-Strong |
| 1250 - 1335 | Aromatic C-N Stretch | Strong |
| 1100 - 1300 | C-F Stretch | Strong |
| 1000 - 1100 | C-O Stretch | Strong |
| 750 - 800 | Aromatic C-H Out-of-Plane Bend | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For 2-(Trifluoromethoxy)aniline, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
The ¹H NMR spectrum reveals the electronic environment of the protons on the aromatic ring and the amine group.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.8 - 7.3 | Multiplet | 4H | Aromatic Protons (H3, H4, H5, H6) |
| ~3.6 | Broad Singlet | 2H | Amine Protons (-NH₂) |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~145 | C2 (bearing -OCF₃) |
| ~140 | C1 (bearing -NH₂) |
| ~127 | Aromatic CH |
| ~123 | Aromatic CH |
| ~121 | Aromatic CH |
| ~119 | Aromatic CH |
| ~120 (quartet) | -OCF₃ |
The ¹⁹F NMR spectrum is simple for this molecule, showing a single peak for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift is sensitive to the electronic environment.[2][3][4]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ -58 | Singlet | -OCF₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. Electron ionization (EI) is a common technique for the analysis of small, volatile molecules.[5]
| m/z | Interpretation |
| 177 | Molecular Ion [M]⁺ |
| 158 | [M - F]⁺ |
| 148 | [M - NH₂ - F]⁺ or [M - CO]⁺ |
| 108 | [M - CF₃]⁺ |
| 92 | [M - OCF₃]⁺ |
| 65 | C₅H₅⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is a convenient technique for obtaining the IR spectrum of liquid and solid samples with minimal preparation.[6][7][8][9][10]
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[6][8] Record a background spectrum of the clean, empty crystal.[6]
-
Sample Application: Place a small drop of 2-(Trifluoromethoxy)aniline directly onto the center of the ATR crystal.[6]
-
Data Acquisition: Acquire the spectrum over a range of 4000-650 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.
-
Data Processing: Perform a baseline correction and, if necessary, an ATR correction to the acquired spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following protocol is for the acquisition of ¹H, ¹³C, and ¹⁹F NMR spectra on a standard NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of 2-(Trifluoromethoxy)aniline in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Apply a 90° pulse.
-
Set a relaxation delay of at least 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
¹⁹F NMR Acquisition:
-
Tune the probe to the fluorine frequency.
-
Set the spectral width to encompass the expected chemical shift of the -OCF₃ group (e.g., -50 to -70 ppm).
-
A smaller number of scans is typically required due to the high sensitivity of the ¹⁹F nucleus.[3]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds.[11][12][13]
-
Sample Preparation: Prepare a dilute solution of 2-(Trifluoromethoxy)aniline (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[14]
-
GC Method:
-
Injector: Set to a temperature of ~250°C and operate in splitless mode.[11]
-
Column: Use a non-polar capillary column (e.g., HP-5MS).
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20°C/min to a final temperature of ~280-300°C.
-
Carrier Gas: Use helium at a constant flow rate.[11]
-
-
MS Method:
-
Data Analysis: Identify the peak corresponding to 2-(Trifluoromethoxy)aniline in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationships in interpreting the spectral data for 2-(Trifluoromethoxy)aniline.
References
- 1. 2-(三氟甲氧基)苯胺 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Fluoro-5-(trifluoromethyl)aniline(535-52-4) 1H NMR [m.chemicalbook.com]
- 6. agilent.com [agilent.com]
- 7. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 10. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]
- 11. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tdi-bi.com [tdi-bi.com]
- 13. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 14. uoguelph.ca [uoguelph.ca]
